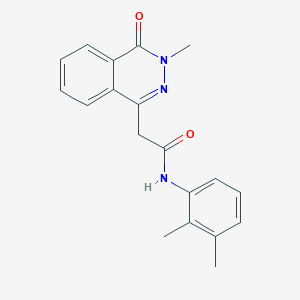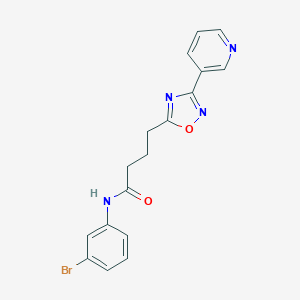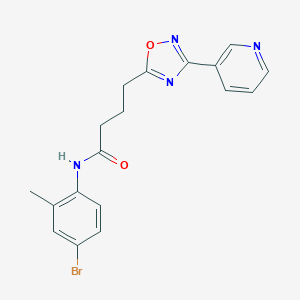
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide, also known as MITA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide activates the STING pathway by binding to the STING protein and inducing a conformational change that leads to the activation of downstream signaling molecules. This ultimately results in the production of interferons and other immune response molecules.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide in lab experiments is its specificity for the STING pathway, which allows researchers to selectively activate this pathway without affecting other signaling pathways. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide. One area of interest is the development of more potent and selective STING agonists, which could have potential applications in the treatment of viral and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide's effects on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide as a tool for studying the role of the STING pathway in other biological processes.
Méthodes De Synthèse
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with 5-phenyltetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate can then be reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield the final product.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been used in a variety of scientific research applications, including as a tool for studying the immune system. Specifically, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to activate the stimulator of interferon genes (STING) pathway, which plays a critical role in the immune response to viral and bacterial infections.
Propriétés
Nom du produit |
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C13H12N6O2 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(16-21-9)14-12(20)8-19-13(15-17-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
Clé InChI |
LIYUVVIIQRIIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)




![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

